molecular formula C12H9F3N2 B11792539 2-Benzyl-4-(trifluoromethyl)pyrimidine

2-Benzyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B11792539
M. Wt: 238.21 g/mol
InChI Key: XIBDIBDDKZPUIB-UHFFFAOYSA-N
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Description

2-Benzyl-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzyl group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of a suitable benzyl derivative with a trifluoromethylated pyrimidine precursor. One common method is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction. This method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines to produce trifluoromethylated pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

2-Benzyl-4-(trifluoromethyl)pyrimidine derivatives have been investigated for their antimicrobial properties. Research has shown that compounds with trifluoromethyl substitutions exhibit enhanced activity against various bacterial strains. A study identified several derivatives that demonstrated substantial inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, while showing lower activity against Gram-negative strains .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus5 μg/mL
B. subtilis10 μg/mL
E. coli>100 μg/mL

1.2 Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for tumor growth.

Case Study: Anticancer Efficacy

A series of trials evaluated the anticancer efficacy of a novel derivative of this compound, which showed significant cytotoxicity against HeLa cells with an IC50 value of 7 μM, compared to doxorubicin, a standard chemotherapeutic agent .

Agrochemical Applications

2.1 Pesticidal Activity

The trifluoromethyl group in the pyrimidine structure enhances lipophilicity, making these compounds effective as agrochemicals. Derivatives have been synthesized and tested for their insecticidal properties against pests such as Mythimna separata (a common agricultural pest) and have shown promising results .

Table 2: Insecticidal Activity of Pyrimidine Derivatives

CompoundPest SpeciesMortality Rate (%) at 500 μg/mL
This compoundMythimna separata85%
Spodoptera frugiperda78%

Synthetic Applications

3.1 Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Its unique chemical structure allows for various modifications, leading to the creation of new derivatives with tailored properties .

Case Study: Synthesis of New Derivatives

Researchers synthesized a series of novel trifluoromethyl pyrimidine derivatives through multi-step reactions, achieving yields between 20% to 60%. These derivatives were characterized using NMR and X-ray crystallography, confirming their structural integrity and potential for further functionalization .

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives have been shown to inhibit DNA topoisomerase II, which is essential for DNA replication and cell division . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-chloropyrimidine
  • 2-Benzyl-4-methylpyrimidine
  • 2-Benzyl-4-nitropyrimidine

Comparison

2-Benzyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity compared to similar compounds with different substituents .

Biological Activity

2-Benzyl-4-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and comparative analysis with other compounds.

  • Molecular Formula : C12H10F3N
  • Molecular Weight : 235.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors implicated in cancer progression and other diseases. It has been shown to exhibit inhibitory effects on specific kinases and matrix metalloproteinases (MMPs), which are crucial in tumor growth and metastasis.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Viability (%) at 10 µM Treatment Duration
MCF-78.47 ± 0.1845.22% after 48h48h
HeLa9.22 ± 0.1730.38% after 72h72h

These results indicate that the compound exhibits significant growth inhibitory effects, particularly with prolonged exposure.

Case Studies

  • Anticancer Activity : In a study assessing the anticancer properties of related compounds, this compound was found to inhibit the proliferation of MCF-7 and HeLa cells effectively. The compound's IC50 values suggest it has comparable potency to established anticancer agents like Tamoxifen and Avastin, particularly with extended treatment durations .
  • Mechanism Exploration : Molecular docking studies revealed that the compound binds effectively to MMP-2 and MMP-9, suggesting a mechanism where it may inhibit angiogenesis in tumor tissues. The binding energies were reported as -9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9, indicating strong interactions that could translate to therapeutic efficacy .

Comparative Analysis

When compared to other pyrimidine derivatives, this compound shows unique properties due to its trifluoromethyl group, which enhances lipophilicity and may improve cellular uptake.

Compound IC50 (µM) Mechanism
This compound8.47 ± 0.18Inhibits MMPs
Standard Drug (Tamoxifen)~10Estrogen receptor antagonist
Compound BPU8.47 ± 0.18Inhibits angiogenesis

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

2-benzyl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-7-16-11(17-10)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XIBDIBDDKZPUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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